molecular formula C11H12F3NO2 B15219747 (R)-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid

(R)-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B15219747
M. Wt: 247.21 g/mol
InChI Key: JGDBOEOAYQGPIY-MRVPVSSYSA-N
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Description

®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid is a phenylalanine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to the benzyl moiety, which significantly influences its chemical properties and potential applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of ®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)/t8-/m1/s1

InChI Key

JGDBOEOAYQGPIY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CN)C(=O)O

Origin of Product

United States

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